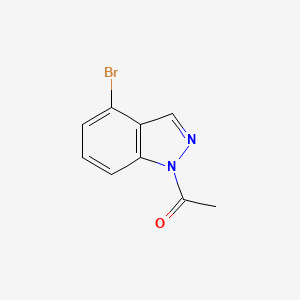

1-acetyl-4-bromo-1H-indazole

Beschreibung

Significance of Indazole Scaffolds in Modern Chemical and Pharmaceutical Sciences

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. jmchemsci.combldpharm.com Its structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms (1H- and 2H-), allow for diverse molecular interactions with biological targets. jmchemsci.com The 1H-tautomer is generally more thermodynamically stable. jmchemsci.com

The significance of the indazole core is underscored by its presence in a wide array of compounds exhibiting extensive biological activities. nih.gov These include anti-inflammatory, anticancer, antimicrobial, anti-HIV, and neuroprotective properties. jmchemsci.combldpharm.comresearchgate.net The versatility of the indazole ring system allows it to serve as a structural motif in numerous FDA-approved drugs, such as the anti-inflammatory agent Benzydamine, the anti-emetic Granisetron, and several targeted cancer therapies like Axitinib and Pazopanib. The ability of indazole derivatives to act as kinase inhibitors has made them particularly valuable in oncology research. Their structural similarity to biomolecules like adenine (B156593) and guanine (B1146940) facilitates interaction with biopolymers in living systems. Consequently, the indazole scaffold is a focal point for the development of novel therapeutic agents. bldpharm.com

Overview of 1-Acetyl-4-bromo-1H-indazole within the Indazole Family

Within the large family of indazole derivatives, this compound is a specific compound primarily recognized for its role as a versatile chemical intermediate and building block in organic synthesis. chemimpex.comcymitquimica.com Its structure is defined by the core 1H-indazole skeleton, substituted with a bromine atom at the 4-position and an acetyl group at the 1-position (the nitrogen atom of the pyrazole ring).

The key features of this molecule are the acetyl group and the bromine atom, which dictate its reactivity. The acetyl group at the N1 position often functions as a protecting group during synthetic sequences. The bromine atom at the C4 position is a reactive handle, enabling further molecular elaboration through various chemical reactions, most notably transition metal-catalyzed cross-coupling reactions. cymitquimica.com This allows for the introduction of new functional groups and the construction of more complex molecular architectures, which is a crucial step in drug discovery and the synthesis of novel bioactive compounds. chemimpex.comcymitquimica.com For instance, derivatives of 4-bromo-1H-indazole have been synthesized and investigated as potential FtsZ inhibitors, which are targets for developing new antibacterial agents. nih.gov

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 885698-70-4 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Synonyms | 1-(4-bromoindazol-1-yl)ethanone |

| Primary Application | Intermediate in organic and medicinal chemistry |

Data sourced from multiple chemical suppliers and databases. bldpharm.comuni.lu

Historical Context and Recent Advances in Indazole Research

The study of indazole chemistry dates back to the 19th century. Emil Fischer first described the indazole ring system, defining it as a pyrazole ring fused to a benzene ring. jmchemsci.com Early research focused on fundamental synthesis and understanding the tautomerism and aromaticity of the indazole core. jmchemsci.com

In recent decades, research has intensified, driven by the discovery of the broad pharmacological potential of indazole derivatives. ambeed.com Significant advances have been made in synthetic methodologies, moving beyond classical condensation reactions. Modern synthetic approaches include metal-promoted intramolecular C-N bond formations, palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling), and microwave-assisted organic synthesis (MAOS), which can offer shorter reaction times and higher yields. researchgate.netresearchgate.net Researchers have developed efficient, one-pot protocols for creating substituted indazoles. researchgate.net

Recent research continues to explore the vast chemical space of indazole derivatives. Studies have focused on creating libraries of these compounds to screen for new biological activities, leading to the development of potent and selective inhibitors for various protein kinases implicated in cancer and inflammatory diseases. bldpharm.com The functionalization of the indazole core at various positions remains an active area of investigation, with compounds like this compound serving as key starting materials for these explorations. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRBDKGAIDUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670227 | |

| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-70-4 | |

| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-4-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Acetyl 4 Bromo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of various NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 1-acetyl-4-bromo-1H-indazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the aromatic indazole core and the acetyl group. rsc.org

The spectrum shows a sharp singlet at approximately 2.16 ppm, which integrates to three protons. rsc.org This signal is characteristic of the methyl protons of the N-acetyl group, which are isolated and have no adjacent protons to couple with.

The aromatic region of the spectrum contains signals corresponding to the four protons on the indazole ring system. A broad signal appears around 8.17 ppm, attributable to the proton at position 3 (H3). rsc.org The protons on the brominated benzene (B151609) ring appear as a doublet at 7.34 ppm (J = 8.0 Hz), a triplet at 7.19 ppm (J = 8.0 Hz), and a doublet at 7.05 ppm (J = 8.0 Hz). rsc.org These signals correspond to the protons at positions H7, H6, and H5, respectively, forming a coupled system. The specific chemical shifts and coupling constants are diagnostic for the substitution pattern on the indazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.17 | Broad | - | 1H | H3 |

| 7.34 | Doublet | 8.0 | 1H | H7 |

| 7.19 | Triplet | 8.0 | 1H | H6 |

| 7.05 | Doublet | 8.0 | 1H | H5 |

| 2.16 | Singlet | - | 3H | CH₃ (Acetyl) |

Data recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected and observed.

A signal at approximately 169.1 ppm corresponds to the carbonyl carbon of the acetyl group. rsc.org The methyl carbon of this group appears upfield at around 24.4 ppm. rsc.org The remaining seven signals in the aromatic region (approximately 118-140 ppm) are assigned to the carbons of the indazole ring. The carbon atom bearing the bromine (C4) and the carbons of the pyrazole (B372694) ring (C3, C7a) can be specifically assigned through advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). The chemical shifts confirm the presence and substitution pattern of the bromo-indazole core.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 169.1 | C=O (Acetyl) |

| 139.2 | Aromatic C |

| 134.5 | Aromatic C |

| 129.9 | Aromatic C |

| 124.3 | Aromatic C |

| 120.2 | Aromatic C |

| 118.1 | Aromatic C |

| 24.4 | CH₃ (Acetyl) |

Data recorded in CDCl₃ at 100 MHz. rsc.org

Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Tautomerism and Isomerism

While ¹H and ¹³C NMR confirm the basic structure, ¹⁵N NMR spectroscopy is a powerful tool for investigating the electronic environment of nitrogen atoms and for distinguishing between N-isomers in heterocyclic systems like indazoles. nih.govresearchgate.net Indazole itself can exist in two tautomeric forms, 1H- and 2H-indazole. researchgate.net Acetylation fixes the molecule into a specific isomeric form.

In the case of this compound, the acetyl group is located on the N1 position. ¹⁵N NMR would show two distinct signals for the N1 and N2 atoms. The chemical shifts of these nitrogen atoms are highly sensitive to their hybridization and chemical environment. semanticscholar.org The N1 atom, being an amide-type nitrogen, would resonate at a different frequency compared to the N2 atom, which is a pyridine-type nitrogen within the pyrazole ring. This technique provides unambiguous evidence for N1 substitution, as the chemical shifts would differ significantly from those expected for the corresponding N2-acetylated isomer. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with its chemical formula. uni.lu

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator of a monobrominated compound.

Electron impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. A primary fragmentation pathway would be the loss of the acetyl group. This can occur via cleavage of the N-C bond, leading to the loss of an acetyl radical (•COCH₃, 43 Da) or through a rearrangement to lose ketene (B1206846) (CH₂=C=O, 42 Da). The resulting [M-43]⁺ or [M-42]⁺ ion would be the stable 4-bromo-1H-indazole cation radical or its isomer, which could undergo further fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 238/240 | [C₉H₇BrN₂O]⁺ | Molecular Ion ([M]⁺), showing 1:1 isotopic pattern |

| 196/198 | [C₇H₅BrN₂]⁺ | Fragment from loss of ketene (CH₂=C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would show several key absorption bands. A strong, sharp absorption band is expected in the region of 1690-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide (the N-acetyl group). pressbooks.pub

The aromatic part of the molecule would give rise to several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. youtube.com The C-N stretching vibration would also be present. A band corresponding to the C-Br stretch would be observed in the fingerprint region, typically at lower wavenumbers (500-700 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| ~2900-3000 | C-H Stretch | Methyl |

| ~1690-1720 | C=O Stretch | N-Acetyl (Amide) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Confirmation

While the aforementioned spectroscopic techniques establish the connectivity of this compound, single-crystal X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state. researchgate.net

This technique would yield precise data on bond lengths, bond angles, and torsion angles, offering an exact geometric description of the molecule. It would unambiguously confirm the N1 position of the acetyl group and the C4 position of the bromine atom on the indazole core. Furthermore, X-ray crystallography would reveal the planarity of the indazole ring system and the orientation of the acetyl group relative to the ring. The analysis would also provide insights into the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as π-stacking or weak hydrogen bonds that dictate the solid-state architecture. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromo-1H-indazole |

| 1H-indazole |

Advanced Spectroscopic Techniques for Purity Assessment

The verification of a compound's purity is a critical step in chemical synthesis and pharmaceutical development, ensuring that the material is free from significant levels of impurities such as starting materials, byproducts, or degradation products. For this compound, a definitive assessment of purity requires advanced analytical techniques that can separate, identify, and quantify the target compound relative to any contaminants. ijprajournal.com Hyphenated chromatographic methods and quantitative nuclear magnetic resonance (qNMR) are powerful tools for this purpose. acs.orgnih.gov

Hyphenated Chromatographic-Spectrometric Techniques

Combining the separation power of chromatography with the detection specificity of mass spectrometry provides a highly sensitive and versatile approach for impurity profiling. resolvemass.cabiomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the purity analysis of non-volatile and thermally unstable compounds. biomedres.us A sample of this compound is first passed through a high-performance liquid chromatography (HPLC) column, which separates the main component from any impurities based on their differential interactions with the stationary and mobile phases. researchgate.net The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This allows for the detection of trace-level impurities and provides their molecular weights, aiding in their structural identification. resolvemass.ca The presence of bromine in this compound results in a characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio) in the mass spectrum, which serves as a clear identifier for the parent compound and any bromine-containing impurities. A primary fragmentation pathway observed for N-acetyl compounds involves the loss of the acetyl group (CH₂=C=O, 42 Da).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the method of choice. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is highly effective for identifying residual solvents or volatile byproducts from the synthesis process. waters.com High-resolution GC/MS can provide highly selective and precise measurements, essential for detecting contaminants at very low levels. thermofisher.comdocumentsdelivered.com

| Ion/Adduct Type | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 237.97, 239.97 | Molecular ion peak showing characteristic 1:1 isotopic pattern for Bromine (79Br, 81Br). |

| [M+H]⁺ | 238.98, 240.98 | Protonated molecular ion. |

| [M+Na]⁺ | 260.96, 262.96 | Sodium adduct. |

| [M-COCH₂]⁺ | 195.96, 197.96 | Fragment resulting from the loss of a ketene molecule (42 Da) from the acetyl group. This corresponds to the 4-bromo-1H-indazole cation. |

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds with high accuracy and precision, often without the need for an identical reference standard of the compound itself. acs.orgnih.govkoreascience.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. koreascience.kr

To perform a qNMR assay, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a certified internal standard (a compound of known high purity and concentration). The ¹H NMR spectrum of this mixture is then recorded under specific acquisition conditions that ensure a linear response and complete relaxation of all signals. researchgate.net By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with a high degree of confidence. nih.gov This method is nondestructive and provides structural information simultaneously, making it a powerful tool for both identification and quantification. nih.gov

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.45 | d | H-3 | ~170.5 | C=O (Acetyl) |

| ~8.20 | d | H-7 | ~141.0 | C-7a |

| ~7.70 | d | H-5 | ~135.0 | C-3 |

| ~7.40 | t | H-6 | ~129.0 | C-5 |

| ~2.75 | s | -COCH₃ | ~125.0 | C-6 |

| ~115.0 | C-7 | |||

| ~112.0 | C-3a | |||

| ~105.0 | C-4 (C-Br) | |||

| ~22.0 | -CH₃ (Acetyl) |

Computational Chemistry and Theoretical Investigations of 1 Acetyl 4 Bromo 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations are standard for predicting the electronic properties and spectroscopic parameters of heterocyclic systems like indazoles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies on indazole derivatives typically involve optimizing the molecular geometry and calculating key electronic parameters. researchgate.netresearchgate.net A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For indazole systems, DFT calculations help in understanding how substituents, such as the bromo and acetyl groups, modify the electronic properties and reactivity of the heterocyclic core. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Parameters

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov This technique allows for the prediction of ¹H and ¹³C NMR spectra by computing the isotropic magnetic shielding tensors for each nucleus in the molecule. mdpi.comresearchgate.net

For indazole derivatives, GIAO calculations, often performed at the DFT level (e.g., B3LYP/6-311++G(d,p)), provide a sound theoretical basis for interpreting and assigning experimental NMR spectra. nih.govglaserchemgroup.com By comparing the theoretically calculated chemical shifts with experimental values, researchers can confirm molecular structures, assign specific resonances, and gain a more detailed understanding of the electronic environment around each atom. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 1-acetyl-4-bromo-1H-indazole, such a region would be expected around the carbonyl oxygen atom.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map for an indazole derivative would highlight the electron-rich nitrogen atoms and the carbonyl oxygen as potential sites for electrophilic interaction, providing critical insights into intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. This method examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within the molecule. Such interactions, known as hyperconjugative interactions, contribute significantly to molecular stability.

For substituted indazoles, NBO analysis can rationalize properties like dipole moments by detailing the charge distribution and the nature of the chemical bonds. glaserchemgroup.com It can quantify the stabilization energy associated with electron delocalization from lone pairs or bonding orbitals into antibonding orbitals, offering a deeper insight into the electronic structure beyond the classical Lewis representation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms. For indazole systems, a key area of study is the regioselectivity of reactions such as alkylation. beilstein-journals.org Since N-unsubstituted indazoles have two reactive nitrogen atoms (N1 and N2), reactions often yield a mixture of N1 and N2 substituted products. beilstein-journals.org

Theoretical calculations can map the potential energy surface for different reaction pathways, allowing for the determination of transition state structures and activation energies. This information helps explain why one isomer is formed preferentially over another under specific reaction conditions. For instance, DFT studies have been used to provide comprehensive mechanistic insights into the regioselective N1- and N2-alkylation of bromo-indazole derivatives, supporting experimental observations. beilstein-journals.org Similarly, computational methods have been applied to understand the mechanism of the addition of formaldehyde (B43269) to the indazole core. nih.gov

Tautomeric Equilibria and Stability Studies (1H vs. 2H Isomers)

The indazole ring exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The position of the acetyl group on the N1 nitrogen atom in this compound locks its structure into the 1H form. However, understanding the relative stability of the parent tautomers is crucial for comprehending the system's fundamental chemistry.

Numerous theoretical and thermodynamic calculations have established that the 1H-indazole tautomer is the more stable form. beilstein-journals.orgnih.govresearchgate.net The 1H isomer, which has a benzenoid structure, is thermodynamically favored over the 2H isomer, which has a quinonoid structure. researchgate.net For the parent indazole molecule, calculations show the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov This inherent stability explains why the 1H tautomer is the predominant form in equilibrium and is the more commonly observed isomer in synthetic and natural indazole derivatives. nih.gov

Table of Relative Tautomer Stability for the Parent Indazole Core

| Tautomer | Common Name | Structural Feature | Relative Stability |

|---|---|---|---|

| 1H-Indazole | Indazole | Benzenoid | More Stable (Predominant) |

Chemical Reactivity and Reaction Mechanisms of 1 Acetyl 4 Bromo 1h Indazole

Electrophilic Aromatic Substitution Reactions of the Indazole Ring

The indazole ring is susceptible to electrophilic aromatic substitution (EAS), though its reactivity and regioselectivity are heavily influenced by the existing substituents. The N-acetyl group at the N1 position is strongly electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to an unsubstituted indazole. lumenlearning.comlibretexts.org The bromine atom at the C4 position is also a deactivating group due to its inductive effect, but it can direct incoming electrophiles to the ortho and para positions via resonance. libretexts.orgorganicchemistrytutor.com

In the context of the 1-acetyl-4-bromo-1H-indazole scaffold, these effects create a complex regiochemical landscape. The positions on the carbocyclic ring (C5, C6, C7) are the typical sites for EAS. The directing effects of the N-acetyl and 4-bromo groups must be considered in tandem. Computational methods, such as predicting proton affinity, can be used to identify the most nucleophilic center and thus the likely site of substitution. nih.gov

A notable example of EAS on a related scaffold is the regioselective bromination of 4-substituted 1H-indazoles at the C7 position using N-bromosuccinimide. nih.govrsc.org This suggests that even with a substituent at C4, the C7 position remains an accessible site for electrophilic attack, likely influenced by the electronic activation from the pyrazole (B372694) ring's nitrogen atoms overriding some of the deactivating effects.

| Substituent | Electronic Effect | Directing Influence on Benzene (B151609) Ring | Predicted Site of Substitution on this compound |

|---|---|---|---|

| 1-Acetyl | -I, -M (Deactivating) | Meta-directing | Deactivates entire ring system, especially positions C5 and C7 |

| 4-Bromo | -I, +M (Deactivating) | Ortho-, Para-directing | Directs towards C5 (ortho) and C7 (para) |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Aryl halides like this compound are generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. youtube.com This is because SNAr typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. libretexts.orgyoutube.com In this molecule, the N-acetyl group is not in a position to directly stabilize a negative charge resulting from nucleophilic attack at C4 through resonance.

Therefore, displacing the 4-bromo substituent with a nucleophile generally requires harsh conditions or alternative mechanistic pathways. nih.govkhanacademy.org While direct SNAr is unlikely, metal-catalyzed nucleophilic substitution reactions could provide a route for functionalization at this position. Another possibility is a reaction proceeding through a benzyne (B1209423) intermediate under very strong basic conditions, although this is less common and can lead to mixtures of products. youtube.com Research on related heterocycles shows that intramolecular SNAr can be a viable strategy for ring closure when the starting materials are appropriately designed. nih.govresearchgate.net

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of indazole reactivity. adichemistry.commsu.edu The indazole core can participate in cycloaddition reactions, such as [3+2] dipolar cycloadditions, where it acts as the 1,3-dipole component. The synthesis of indazoles itself can involve 1,3-dipolar cycloaddition of in situ generated diazo compounds or nitrile imines with arynes. nih.govorganic-chemistry.orgresearchgate.net

While specific examples involving this compound are not extensively documented, the fundamental structure allows for potential participation in such transformations. The diene character of the carbocyclic part of the indazole could theoretically allow it to act as a diene in Diels-Alder reactions, although the aromaticity of the ring makes this energetically unfavorable unless under specific conditions. nih.gov More plausible are reactions involving the pyrazole moiety. For instance, N-heterocyclic carbenes derived from indazolium salts have been shown to undergo spontaneous pericyclic rearrangements. rsc.org

Cross-Coupling Reactivity with the 4-Bromo Substituent

The 4-bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful and versatile method for introducing a wide range of substituents at this position. nih.gov This is one of the most widely exploited areas of reactivity for this class of compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming new carbon-carbon bonds by coupling the 4-bromoindazole with various aryl or vinyl boronic acids. nih.govmdpi.comrsc.org The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture. nih.gov This method allows for the synthesis of 4-aryl-1H-indazoles, which are important scaffolds in medicinal chemistry.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in a 4-vinylindazole derivative. nih.govorganic-chemistry.orgwikipedia.org These reactions are valuable for introducing alkenyl substituents. Studies on related bromoindazoles have shown that these reactions can be carried out effectively, sometimes under solvent-free mechanochemical conditions to improve selectivity and yield. nih.govbeilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction couples the 4-bromo substituent with a terminal alkyne, catalyzed by both palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.orgmdpi.com It is a reliable method for synthesizing 4-alkynylindazoles. The reaction is typically carried out under mild conditions with an amine base. researchgate.netucsb.edu

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | 4-Aryl-indazole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | 4-Alkenyl-indazole |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) salt + Base | 4-Alkynyl-indazole |

N-Alkylation and N-Acylation Reactions: Specific Considerations for this compound

The N1 position of this compound is already acylated. This has important implications for further N-functionalization. The N-acetyl group can be considered a protecting group that can be removed, typically under basic conditions, to yield 4-bromo-1H-indazole. nih.gov The resulting NH-indazole can then undergo subsequent N-alkylation or N-acylation.

Direct alkylation of an NH-indazole often leads to a mixture of N1 and N2 isomers. nih.govdntb.gov.ua The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govresearchgate.net

N1-Selectivity: Conditions such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favor the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer. nih.govnih.gov

N2-Selectivity: The use of different solvent and base combinations can sometimes favor the kinetic N2-product. For example, substituents at the C7 position can sterically hinder the N1 position and electronically favor N2 alkylation. nih.gov

Therefore, this compound serves as a precursor. The acetyl group can be strategically removed to allow for the introduction of other functional groups at the N1 or N2 position, with the reaction conditions being crucial for controlling the regiochemical outcome. nih.gov Regioselective N-acylation, for its part, tends to yield the N1 substituted isomer, as it can isomerize from the N2 position to the more stable N1 regioisomer. nih.gov

| Reaction Conditions (Base/Solvent) | Typical Outcome for Indazole Alkylation | Reference |

|---|---|---|

| NaH / THF | High N1 selectivity | nih.gov |

| K₂CO₃ / DMF | Often results in a mixture of N1 and N2 isomers | dntb.gov.ua |

| Cs₂CO₃ / Dioxane | Can provide high N1 selectivity | nih.gov |

| Mitsunobu Conditions | Can be tuned for N2 selectivity | researchgate.net |

Structure Activity Relationship Sar Studies of Indazole Derivatives and Implications for 1 Acetyl 4 Bromo 1h Indazole

Influence of Substituents on Biological Activity Profiles

The biological activity of indazole derivatives is highly dependent on the nature, position, and size of substituents on both the pyrazole (B372694) and benzene (B151609) rings. researchgate.netpnrjournal.com SAR studies have revealed that even minor modifications can lead to significant changes in pharmacological profiles, including anti-cancer, anti-inflammatory, and kinase inhibitory activities. biotech-asia.orgcaribjscitech.com

Substituents on the benzene portion of the indazole core (positions 4, 5, 6, and 7) play a critical role in modulating activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4-position were found to be potent, while only small groups were tolerated at positions C5, C6, or C7. Halogenation is also a common strategy; for example, the introduction of a fluorine atom at the 5-position of certain indazole-based synthetic cannabinoid receptor agonists resulted in compounds with low EC50 values, indicating high potency.

The substitution at the C3 position also significantly impacts biological outcomes. In a series of 1H-indazoles designed as inhibitors of the IDO1 enzyme, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity. For anti-cancer applications, linking a hydrophobic group, such as a substituted phenyl, to the C3 position has been explored, demonstrating the importance of this position for establishing key interactions with biological targets. japsonline.com

These findings suggest that the 4-bromo substituent in 1-acetyl-4-bromo-1H-indazole is likely a key determinant of its biological activity profile. The electronegativity and size of the bromine atom at this specific position would influence the molecule's electronic distribution and steric profile, thereby affecting its interaction with target proteins. Based on general SAR principles, the bromine atom could participate in halogen bonding or occupy a hydrophobic pocket within a receptor's active site.

Table 1: Influence of Indazole Substituents on Biological Activity

| Position | Substituent Type | Resulting Biological Activity | Target Class Example |

|---|---|---|---|

| C4 | Methoxy, Hydroxyl | Potent Antagonism | CCR4 |

| C5 | Fluorine | High Potency Agonism | Cannabinoid Receptors |

| C3 | Substituted Phenyl | Anti-cancer | Various Kinases |

| C6 | Hydrophilic Groups | Antiproliferative Activity | Cancer Cell Lines |

Positional Isomerism Effects on Pharmacological Activity (e.g., 4-bromo vs. 5-bromo indazoles)

The specific placement of substituents on the indazole ring, known as positional isomerism, can have a profound effect on pharmacological activity. The change in the location of a group can alter the molecule's shape, polarity, and ability to interact with specific residues in a protein's binding site.

While direct SAR studies extensively comparing 4-bromo and 5-bromo indazole derivatives are not widely published, the principle of positional isomerism's impact is well-established in related heterocyclic systems. For example, a study on 5(6)-bromo-benzimidazole derivatives (positional isomers) revealed significant differences in their antimicrobial and antitubercular activities. nih.gov Certain isomers, such as those with a 4-chlorophenylsulfonyl group, showed that the 5-bromo isomer (7b) had superior activity against Mycobacterium tuberculosis compared to its 6-bromo counterpart. nih.gov

In the context of indazoles, studies on halogenated synthetic cannabinoids have shown that the position of the halogen atom is critical. For instance, analogs with a fluorine atom at the 5-position of the indazole core consistently demonstrated high potency at the CB1 receptor. This highlights that the 5-position is a sensitive site for modification in that particular scaffold. This implies that moving the bromine atom from the 4-position to the 5-position in this compound would likely result in a compound with a distinctly different pharmacological profile. The 4-position may direct the molecule towards one set of biological targets, while the 5-position could favor others, due to altered steric and electronic interactions. researchgate.net

Role of the N1-Acetyl Group in Molecular Recognition and Binding

The substituent at the N1 position of the indazole ring is pivotal for molecular recognition and binding affinity. N-alkylation or N-acylation can significantly alter the compound's properties, including its stability, lipophilicity, and hydrogen-bonding capabilities.

The N1-acetyl group, as present in this compound, serves several potential roles. It removes the hydrogen bond donor capability of the N1-H proton, which is a key feature of unsubstituted indazoles. This modification can be critical for fitting into specific binding pockets where a hydrogen bond donor is not tolerated or where the acetyl group itself can form favorable interactions.

For example, in the development of novel haspin inhibitors, N1-acylation of a 5-(4-pyridinyl)indazole core was a key strategy. researchgate.netnih.gov The amide coupling at the N1 position with moieties like m-hydroxyphenyl acetic acid led to highly potent compounds. researchgate.netnih.gov Docking studies of these inhibitors revealed that the N1-acyl group could position the molecule optimally within the kinase active site, potentially forming lipophilic interactions or positioning other functional groups for hydrogen bonding. researchgate.net The N1-acetyl group can act as a hydrogen bond acceptor via its carbonyl oxygen, which can be a critical interaction for anchoring the ligand to a receptor. Regioselective N-acylation often favors the N1 position, leading to the more thermodynamically stable isomer. nih.gov Therefore, the N1-acetyl group in this compound is predicted to be a crucial element for its interaction with biological targets, influencing both its binding orientation and affinity.

Scaffold Hopping and Bioisosteric Replacements based on the Indazole Core

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures that retain the biological activity of a parent compound but possess improved properties, such as better pharmacokinetics or a more favorable intellectual property position. nih.govniper.gov.in The indazole ring is frequently used in such strategies due to its unique physicochemical properties and its ability to mimic other important biological scaffolds. diva-portal.org

A prominent example is the scaffold hop from an indole (B1671886) core to an indazole framework. nih.govrsc.org This strategy has been successfully employed to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which is a significant step in developing treatments to overcome cancer drug resistance. nih.govrsc.org The indazole scaffold preserves the key spatial relationship of functional groups present in the original indole, allowing it to maintain critical interactions with the target protein. nih.gov

Indazole is also widely used as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity. The indazole moiety has been effectively used as a bioisosteric replacement for phenol (B47542) and catechol groups. google.comnih.gov This is particularly useful because phenolic compounds are often prone to rapid metabolic glucuronidation, leading to poor bioavailability. Replacing a phenol with an indazole can block this metabolic pathway while retaining the necessary hydrogen bonding interactions, thus improving the drug-like properties of the molecule. nih.gov These strategies underscore the versatility of the indazole core, suggesting that the this compound scaffold could itself be a result of or a starting point for scaffold hopping or bioisosteric replacement efforts.

Table 2: Examples of Indazole in Scaffold Hopping and Bioisosterism

| Original Scaffold/Moiety | Replacement | Therapeutic Goal | Reference |

|---|---|---|---|

| Indole | Indazole | Develop dual MCL-1/BCL-2 inhibitors | nih.govrsc.org |

| Phenol | Indazole | Improve metabolic stability (avoid glucuronidation) | nih.gov |

| Catechol | Indazole | Retain activity, improve drug-like properties | google.com |

| Imidazopyridine | 1,2,4-Triazolopyridine | Improve metabolic stability | niper.gov.in |

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Numerous studies on indazole derivatives have employed docking to elucidate the specific molecular interactions that drive their biological activity. derpharmachemica.comrsc.org

These studies consistently show that the indazole core and its substituents engage in a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds with amino acid residues in the receptor's active site. For instance, docking studies of indazole derivatives as aromatase inhibitors for breast cancer revealed that the compounds fit well into the enzyme's active site. derpharmachemica.com Specific interactions included hydrogen bonds between the indazole nitrogen atoms and residues like Arg115, as well as hydrophobic interactions with residues such as Met374. derpharmachemica.com

Biological Activities and Mechanistic Investigations of 1 Acetyl 4 Bromo 1h Indazole Analogues

Antibacterial and Antimicrobial Efficacy

Inhibition of Bacterial Biosynthesis Pathways (e.g., cell wall, DNA replication)

Analogues of 1-acetyl-4-bromo-1H-indazole have been identified as promising antibacterial agents that exert their effects by inhibiting crucial bacterial biosynthesis pathways. A notable target for these compounds is the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.govnih.gov

A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors. nih.gov These compounds were evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this series of compounds demonstrated notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Notably, specific compounds within this series showed significantly enhanced potency compared to the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA). For instance, two compounds exhibited 256-fold greater activity against penicillin-resistant Staphylococcus aureus than 3-MBA. nih.govnih.gov Another analogue was found to be 64-fold more active than 3-MBA against S. aureus ATCC29213. nih.gov One particular derivative displayed the most potent activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it 32-fold more active than 3-MBA. nih.govnih.gov Furthermore, some of these synthesized compounds showed moderate inhibition of cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another critical bacterial enzyme, DNA gyrase B, has also been identified as a target for indazole derivatives. eurekaselect.com Compounds with substitutions at the 5th and 6th positions of the indazole ring have demonstrated favorable hydrogen bond interactions with DNA gyrase B, indicating their potential as antibacterial agents, particularly in cases of bacterial resistance. eurekaselect.com

| Compound Analogue | Bacterial Target | Activity Highlights |

|---|---|---|

| Derivative 1 | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA |

| Derivative 2 | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA |

| Derivative 3 | S. aureus ATCC29213 | 64-fold more potent than 3-MBA |

| Derivative 4 | S. pyogenes PS | MIC of 4 µg/mL (32-fold more active than 3-MBA) |

Anti-inflammatory Properties and Mechanisms

Indazole derivatives have demonstrated significant anti-inflammatory activities through various mechanisms of action. nih.gov These mechanisms include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines, and scavenging of reactive oxygen species. nih.gov

The inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for the anti-inflammatory effects of many indazole compounds. nih.gov Studies have shown that various indazoles can inhibit COX-2, with inhibition rates ranging from 68% to 78% at a concentration of 50µM. nih.gov The IC50 values for COX-2 inhibition by different indazoles were found to be in the range of 12.32–23.42 μM, indicating a significant inhibitory effect on this enzyme. nih.gov

In addition to COX-2 inhibition, indazole derivatives also modulate the activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov These compounds have been shown to inhibit TNF-α in a concentration-dependent manner. nih.gov The anti-inflammatory actions of some indazole derivatives are also attributed to their ability to scavenge free radicals, as demonstrated in in vitro assays for lipid peroxidation (LPO), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide (NO) scavenging. nih.gov

Commercially available anti-inflammatory drugs such as Bendazac and Benzydamine feature the 1H-indazole scaffold, highlighting the therapeutic importance of this chemical moiety. nih.gov

| Mechanism | Details |

|---|---|

| COX-2 Inhibition | Inhibition of 68-78% at 50µM; IC50 values between 12.32–23.42 μM. |

| Cytokine Inhibition | Concentration-dependent inhibition of pro-inflammatory cytokines like TNF-α. |

| Free Radical Scavenging | Activity demonstrated in LPO, DPPH, and NO scavenging assays. |

Neuroprotective Effects and Associated Pathways

Indazole derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases. eurekaselect.com Their neuroprotective effects are mediated through various pathways, including the modulation of voltage-dependent sodium channels and inhibition of key enzymes involved in neurodegeneration. acs.org

One class of neuroprotective indazole analogues functions as voltage-dependent sodium channel modulators. acs.org These compounds have demonstrated neuroprotective activity in hippocampal slices. acs.org Electrophysiological studies on dissociated hippocampal neurons revealed that these compounds cause a use- and voltage-dependent block of sodium currents. acs.org Specifically, potent activity against the Nav1.6 sodium channel isoform has been linked to their neuroprotective effects. acs.org

Other indazole derivatives have shown potential in models of Parkinson's disease by inhibiting the activity of monoamine oxidase A and B. nih.gov Furthermore, research into neuroprotective chemicals has led to the development of compounds that stabilize mitochondria against depolarization events that trigger apoptosis, offering another avenue for the neuroprotective action of indazole-related structures. nih.gov

Other Pharmacological Activities (e.g., Anti-aggregatory, Vasorelaxant, Antiparasitic, Anticonvulsant)

The pharmacological profile of indazole analogues extends to a variety of other activities, including anti-aggregatory, vasorelaxant, antiparasitic, and anticonvulsant effects. sci-hub.se

Anti-aggregatory and Vasorelaxant Activities: Indazole derivatives have been studied for their anti-aggregatory and vasorelaxant properties, which are often mediated by the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.comsci-hub.se Certain 4-substituted 1-methyl-1H-indazoles have demonstrated moderate platelet anti-aggregating effects in vitro. nih.gov

Antiparasitic Activity: Indazole derivatives have shown efficacy against various parasites. They have demonstrated biological potency against three species of Leishmania, suggesting their potential as a source for new antileishmanial drugs. taylorandfrancis.com Additionally, some indazole N-oxide derivatives have been found to possess antiparasitic properties. sci-hub.se

Anticonvulsant Activity: Indazole has been identified as a potential anticonvulsant. nih.gov It has been shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice. nih.gov The anticonvulsant profile of indazole suggests multiple mechanisms of action, showing similarities to gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin. nih.gov

| Activity | Mechanism/Observation |

|---|---|

| Anti-aggregatory | Moderate platelet anti-aggregating effects observed for 4-substituted 1-methyl-1H-indazoles. |

| Vasorelaxant | Mediated by nitric oxide (NO) release and increased cGMP levels. |

| Antiparasitic | Activity against Leishmania species. |

| Anticonvulsant | Inhibition of pentylenetetrazole-, electroshock-, and strychnine-induced convulsions. Multiple mechanisms suggested. |

Medicinal Chemistry Applications and Drug Discovery Landscape of Indazole Derivatives

Indazole Scaffolds as Privileged Structures in Drug Design

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a multitude of biological targets. rsc.orgsamipubco.compharmablock.com This status stems from several key characteristics. Structurally, the indazole ring system can serve as a bioisostere for other important moieties like indole (B1671886) or phenol (B47542), offering advantages in terms of metabolic stability and lipophilicity. pharmablock.com The presence of nitrogen atoms provides sites for hydrogen bonding, a critical interaction for binding to biological macromolecules like enzymes and receptors. pnrjournal.com

The scaffold's planarity and the potential for substitution at various positions on both the pyrazole (B372694) and benzene (B151609) rings allow for extensive chemical modification. researchgate.net This synthetic tractability enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize potency, selectivity, and safety profiles. samipubco.comnih.gov The indazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities, highlighting its importance as a foundational template for drug design. pnrjournal.combenthamdirect.com This adaptability has led to the inclusion of the indazole moiety in many commercially available drugs and compounds currently in clinical trials. rsc.orgnih.gov

Therapeutic Areas Targeted by Indazole-Based Compounds

The structural versatility of the indazole scaffold has allowed for its application in developing treatments for a diverse array of diseases. nih.govbenthamdirect.com Indazole-containing compounds have demonstrated significant pharmacological activities, making them valuable candidates for various therapeutic interventions. rsc.orgnih.gov

One of the most prominent areas is oncology . nih.govrsc.org Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, are kinase inhibitors built upon an indazole framework. nih.govnih.govrsc.org These drugs target signaling pathways crucial for tumor growth, proliferation, and angiogenesis. researchgate.net Beyond cancer, indazole derivatives have shown efficacy as:

Anti-inflammatory agents : Compounds like Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs). pharmablock.comnih.govtaylorandfrancis.com

Antiemetics : Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting, particularly in the context of chemotherapy. pnrjournal.comnih.govdrugbank.com

Antibacterial and Antifungal agents : Research has explored novel indazole analogues as DNA gyrase inhibitors and for activity against various bacterial and fungal strains. benthamdirect.comnih.govnih.gov

Anti-HIV and Antiparasitic agents : The indazole scaffold has been investigated for its potential in treating infectious diseases, including HIV and leishmaniasis. benthamdirect.comtaylorandfrancis.comresearchgate.net

Cardiovascular and Neurodegenerative agents : Derivatives are being explored for circulatory disorders and conditions like amyotrophic lateral sclerosis (ALS). taylorandfrancis.comnih.gov

| Therapeutic Area | Mechanism/Target Class | Example Compound(s) |

|---|---|---|

| Oncology | Kinase Inhibitors (e.g., VEGFR, PDGFR, c-Kit) | Axitinib, Pazopanib, Niraparib, Entrectinib pnrjournal.comnih.govnih.govbldpharm.com |

| Inflammation | NSAID Activity | Benzydamine, Bendazac nih.govnih.gov |

| Nausea/Vomiting (Emesis) | 5-HT3 Receptor Antagonist | Granisetron pnrjournal.comnih.gov |

| Bacterial Infections | DNA Gyrase Inhibition | Various novel synthetic derivatives nih.goveurekaselect.com |

| Cardiovascular Diseases | p38α Kinase Inhibition, Platelet Aggregation Inhibition | ARRY-371797, YC-1 nih.gov |

| Neurodegenerative Disorders | Treatment of Amyotrophic Lateral Sclerosis (ALS) | Edaravone nih.gov |

Preclinical and Clinical Development of Indazole-Containing Drug Candidates

The successful translation of indazole-based compounds from laboratory research to clinical use underscores the scaffold's therapeutic importance. At least 43 therapeutic agents containing the indazole moiety have been involved in clinical applications or trials. researchgate.netbenthamdirect.commdpi.com The development pipeline includes a range of molecules, from established, marketed drugs to promising candidates in various phases of clinical investigation.

Several indazole derivatives have received regulatory approval and are now standard treatments. Pazopanib, for instance, is a tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov Niraparib is another key example, used as a PARP inhibitor for treating certain types of ovarian, fallopian tube, and breast cancer. nih.gov Axitinib is utilized in the treatment of advanced renal cell carcinoma. bldpharm.com The clinical success of these agents validates the indazole core as a robust pharmacophore for developing effective drugs. rsc.org

Beyond approved drugs, numerous indazole derivatives are actively being evaluated in preclinical and clinical studies. For example, ARRY-371797, a selective p38α kinase inhibitor, has been tested in humans for LMNA-related dilated cardiomyopathy. nih.gov Lonidamine has been studied for its utility in treating brain tumors. google.com These ongoing research efforts continue to expand the potential applications of indazole-based therapies. rsc.org

| Compound Name | Primary Indication | Development Stage | Target/Mechanism |

|---|---|---|---|

| Axitinib (Inlyta®) | Renal Cell Carcinoma | Marketed bldpharm.com | VEGFR, PDGFR inhibitor pharmablock.com |

| Pazopanib (Votrient®) | Renal Cell Carcinoma, Soft Tissue Sarcoma | Marketed nih.gov | VEGFR, c-Kit inhibitor pharmablock.com |

| Niraparib (Zejula®) | Ovarian, Breast, Prostate Cancer | Marketed nih.gov | PARP inhibitor |

| Granisetron (Kytril®) | Chemotherapy-induced Nausea and Vomiting | Marketed drugbank.combldpharm.com | 5-HT3 receptor antagonist pharmablock.com |

| Lonidamine | Brain Tumors, Lung Cancer, Prostate Cancer | Clinical Trials google.com | Antiglycolytic agent pnrjournal.com |

| ARRY-371797 | LMNA-related Dilated Cardiomyopathy | Clinical Trials nih.gov | p38α (MAPK14)-selective kinase inhibitor nih.gov |

Design and Synthesis of Novel Analogues for Enhanced Therapeutic Efficacy

The development of new, more effective indazole-based drugs relies on innovative approaches to molecular design and chemical synthesis. rsc.org Medicinal chemists employ a variety of strategies to create novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-based drug design, which utilizes the three-dimensional structures of target proteins, is a powerful tool for creating inhibitors with high affinity and specificity. nih.gov For instance, structure-guided design has been used to develop potent inhibitors of epidermal growth factor receptor (EGFR) kinases and fibroblast growth factor receptors (FGFRs). nih.gov

Fragment-based and knowledge-based design approaches have also proven fruitful, leading to the identification of selective Aurora kinase inhibitors. nih.gov Synthetic chemistry provides the essential tools to build these designed molecules. Modern synthetic methods, such as palladium-catalyzed C-H amination and Suzuki-Miyaura coupling reactions, have enabled the efficient construction of diverse indazole libraries. nih.govresearchgate.net These reactions allow for the precise installation of various functional groups onto the indazole core, facilitating comprehensive structure-activity relationship (SAR) studies. nih.govrsc.org The synthesis of specific intermediates, such as halogenated indazoles, provides versatile building blocks for creating more complex derivatives. researchgate.netchemrxiv.org Through these combined efforts in design and synthesis, researchers continue to generate next-generation indazole compounds with enhanced therapeutic potential. nih.goveurekaselect.com

Challenges and Opportunities in Indazole-Based Drug Discovery

Despite the successes, the field of indazole-based drug discovery is not without its challenges. A significant hurdle, particularly in the development of kinase inhibitors, is achieving high selectivity for the target kinase over other closely related enzymes to minimize off-target effects. nih.gov The failure of some drug candidates in various stages of clinical trials highlights the complexities of translating preclinical findings into clinical success. nih.govrsc.org Furthermore, the emergence of drug resistance in therapeutic areas like oncology necessitates the continuous development of new agents that can overcome these mechanisms. nih.gov

However, these challenges are matched by significant opportunities. The versatility of the indazole scaffold allows for its application in polypharmacology, where a single molecule is designed to modulate multiple targets simultaneously, which could be beneficial for treating complex diseases. samipubco.com There is vast potential to explore new biological targets and therapeutic areas where indazole derivatives have not yet been extensively studied. researchgate.net The integration of advanced technologies, such as artificial intelligence-driven drug design and high-throughput screening, is set to accelerate the discovery and optimization of novel indazole-based drug candidates. nih.gov Continued innovation in synthetic methodologies will also provide access to previously unattainable chemical space, paving the way for the next generation of indazole-based medicines. nih.gov

Future Research Directions and Perspectives for 1 Acetyl 4 Bromo 1h Indazole

Exploration of Novel Synthetic Pathways

Currently, detailed synthetic routes specifically for 1-acetyl-4-bromo-1H-indazole are not widely published. The synthesis would likely start from 4-bromo-1H-indazole, which is a commercially available starting material. nih.govbldpharm.comsigmaaldrich.comsigmaaldrich.com The subsequent acetylation of the indazole nitrogen at the N1 position would be a key step.

Future research could focus on developing more efficient and regioselective synthetic methods. This could involve:

Direct C-H Acetylation: Investigating modern catalytic methods for the direct C-H acetylation of the indazole ring, which could offer a more atom-economical approach compared to traditional methods.

Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve safety, and increase the yield and purity of this compound.

Enzymatic Synthesis: Exploring biocatalytic methods for the regioselective acetylation of 4-bromo-1H-indazole, which could provide a greener and more sustainable synthetic route.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Acetylation | Well-established chemistry, readily available reagents. | May lack regioselectivity, potential for side products. |

| Direct C-H Acetylation | High atom economy, potentially fewer steps. | Requires development of specific catalysts, optimization of reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs can be high. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope may be limited. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

The biological activity of indazole derivatives is often attributed to their ability to interact with various enzymes and receptors. nih.govnih.gov For this compound, the acetyl group and the bromine atom are expected to significantly influence its electronic properties and binding interactions.

Future mechanistic studies should aim to:

Identify Protein Targets: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific cellular targets of this compound.

Elucidate Binding Modes: Using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise binding mode of the compound with its identified targets. acs.org

Investigate Downstream Signaling: Once targets are identified, comprehensive studies on the downstream signaling pathways affected by the compound's binding will be crucial to understand its cellular effects.

Development of Targeted Therapies and Precision Medicine Approaches

The indazole core is present in several approved and investigational drugs, particularly in oncology. nih.gov The development of this compound as a targeted therapy would depend on the identification of its specific molecular targets.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the acetyl and bromo substituents to understand how these changes affect biological activity and target specificity.

Biomarker Discovery: Identifying predictive biomarkers that can help select patient populations most likely to respond to treatment with this compound.

Companion Diagnostics: Developing diagnostic tools to detect the identified biomarkers, enabling a precision medicine approach.

Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in chemotherapy. Novel compounds that can overcome existing resistance mechanisms are of great interest.

Future investigations should explore:

Activity in Resistant Cell Lines: Evaluating the efficacy of this compound in cancer cell lines that have developed resistance to standard-of-care therapies.

Mechanism of Overcoming Resistance: If the compound shows activity in resistant models, studies should be conducted to determine the mechanism by which it circumvents resistance, for example, by inhibiting efflux pumps or targeting alternative signaling pathways.

Combination Therapies: Assessing the potential of this compound to be used in combination with other anticancer drugs to prevent or overcome the development of resistance.

Computational Drug Design and Virtual Screening Applications

Computational methods are powerful tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. nih.gov

For this compound, computational approaches could be utilized to:

Virtual Screening: Screen virtual libraries of compounds based on the this compound scaffold against various known drug targets to identify potential new applications.

Molecular Docking: Perform molecular docking studies to predict the binding affinity and orientation of this compound and its analogs within the active sites of potential protein targets. researchgate.net

Molecular Dynamics (MD) Simulations: Use MD simulations to study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of individual residues in binding. researchgate.net

A summary of computational approaches and their applications is provided in the table below:

| Computational Method | Application | Expected Outcome |

| Virtual Screening | Identification of new potential targets. | A ranked list of potential protein targets for experimental validation. |

| Molecular Docking | Prediction of binding mode and affinity. | Understanding of key interactions between the compound and its target. |

| Molecular Dynamics | Analysis of the stability of the compound-target complex. | Insights into the dynamic nature of the binding interaction. |

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-4-bromo-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of 1-acetyl-1H-indazole using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane), temperature (0–25°C), and catalyst (e.g., Lewis acids). Post-reaction purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity. For example, analogous indazole derivatives were synthesized using similar bromination protocols, with yields optimized by adjusting stoichiometry and reaction time .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., acetyl and bromo substituents). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For instance, benzimidazole derivatives were characterized via -NMR chemical shifts (e.g., acetyl protons at δ 2.6–2.8 ppm) and IR carbonyl stretches (~1700 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a sealed container at 2–8°C to prevent degradation. Safety data for structurally similar brominated indoles emphasize avoiding electrostatic discharge and ensuring proper ventilation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement (via the SHELX suite) provides precise bond lengths and angles. For example, SHELX’s robust algorithms are widely used for small-molecule refinement, even for high-resolution or twinned data. This method resolves positional disorders and validates stereochemistry, as demonstrated in benzodiazepine analogs .

Q. What strategies mitigate side reactions (e.g., over-bromination) during the synthesis of this compound?

- Methodological Answer : Control bromine equivalents (1.0–1.2 equiv) and use radical inhibitors like TEMPO to suppress polybromination. Monitor reaction progress via thin-layer chromatography (TLC). For example, selective bromination of indazole derivatives was achieved by moderating reaction time (<6 hours) and using acetic acid as a solvent to stabilize intermediates .

Q. How should researchers address contradictions between experimental and computational NMR data for this compound?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria. Use density functional theory (DFT) to simulate -NMR spectra under experimental conditions. Discrepancies may arise from dynamic processes (e.g., rotational barriers); variable-temperature NMR can clarify such issues. Similar approaches resolved ambiguities in benzothiazole derivatives .

Q. What methodologies are effective in analyzing the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh)) to substitute the bromine atom with aryl/heteroaryl groups. Optimize base (e.g., KCO) and solvent (toluene/ethanol) for maximum efficiency. For example, brominated indazoles underwent cross-coupling with phenylboronic acids, yielding biaryl products with >80% efficiency under microwave irradiation .

Data Contradiction and Analysis

Q. How can elemental analysis and mass spectrometry discrepancies be resolved for this compound derivatives?

- Methodological Answer : Verify sample purity via HPLC and repeat analyses to exclude hygroscopic or solvent-trapped samples. For MS, compare isotopic patterns (e.g., ) with theoretical values. If elemental analysis deviates, consider alternative ionization methods (e.g., ESI vs. EI). Rigorous drying and degassing protocols are critical, as highlighted in QC procedures for brominated amines .

Q. What statistical approaches validate reproducibility in synthetic yields of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) framework to assess variables (temperature, catalyst loading) and perform ANOVA on triplicate runs. For example, a Plackett-Burman design identified temperature as the most significant factor (p < 0.05) in analogous indazole syntheses, enabling yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.